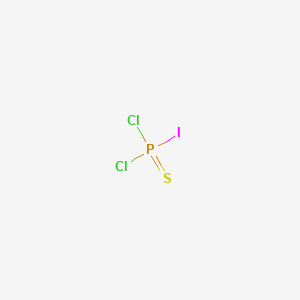![molecular formula C6H5BrO B14510057 1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne CAS No. 63257-86-3](/img/structure/B14510057.png)
1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne is an organic compound with the molecular formula C6H5BrO. This compound is characterized by the presence of a bromine atom attached to a prop-2-yn-1-yloxy group, which is further connected to a prop-1-yne chain. It is a halogenated alkyne, making it a valuable reagent in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne can be synthesized through the reaction of propargyl alcohol with phosphorus tribromide (PBr3). The reaction typically proceeds as follows: [ \text{HC≡CCH2OH} + \text{PBr3} \rightarrow \text{HC≡CCH2Br} + \text{H3PO3} ] This reaction involves the substitution of the hydroxyl group with a bromine atom, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed in the presence of hydrogen gas (H2).
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Formation of aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Formation of alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne involves its reactivity as an alkylating agent. The bromine atom can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The alkyne group can participate in cycloaddition reactions, forming cyclic structures. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the alkyne group towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Bromide (3-Bromo-1-propyne): Similar in structure but lacks the prop-2-yn-1-yloxy group.
1,3-Bis(2-propyn-1-yloxy)propan-2-ol: Contains two prop-2-yn-1-yloxy groups and is used in the synthesis of complex organic molecules.
Uniqueness
1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne is unique due to the presence of both a bromine atom and an alkyne group, which confer high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63257-86-3 |
|---|---|
Molekularformel |
C6H5BrO |
Molekulargewicht |
173.01 g/mol |
IUPAC-Name |
1-bromo-3-prop-2-ynoxyprop-1-yne |
InChI |
InChI=1S/C6H5BrO/c1-2-5-8-6-3-4-7/h1H,5-6H2 |
InChI-Schlüssel |
MYSXYYXOTZZGLC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



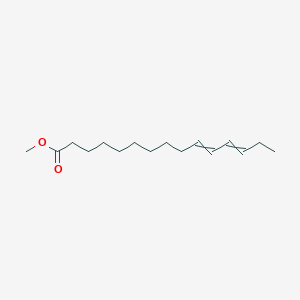
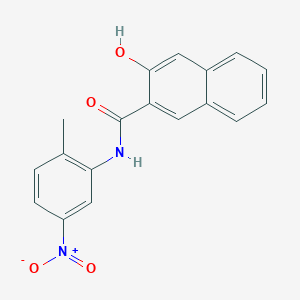

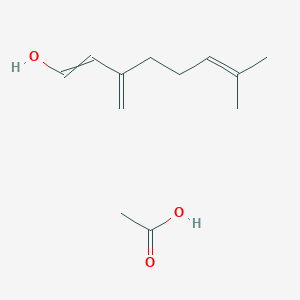
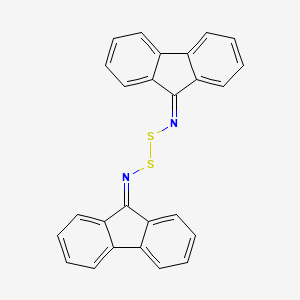
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
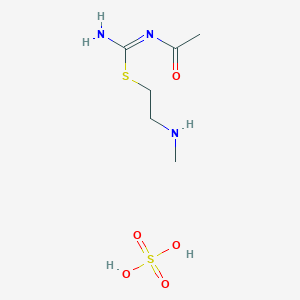

![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
